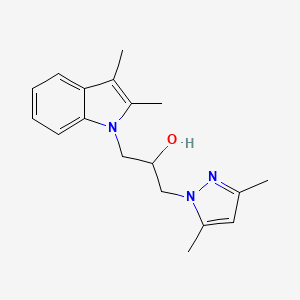

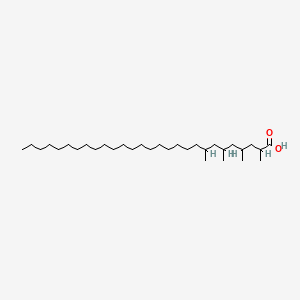

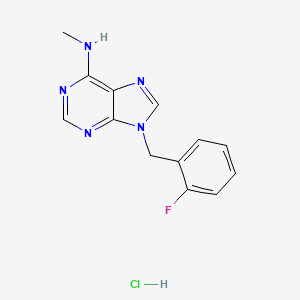

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds involving indole and pyrazole structures often employs strategies like alkylation, ring closure reactions, and condensation reactions. For instance, the generation of structurally diverse libraries through alkylation and ring closure reactions starting from ketonic Mannich bases derived from acetylthiophene has been demonstrated (Roman, 2013). Additionally, a one-pot, three-component method for synthesizing indolin-2-one derivatives by condensation of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media highlights the efficiency of such synthetic approaches (Ahadi, Mirzaei, & Bazgir, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing indole and pyrazole rings can be elucidated through spectroscopic techniques and crystallographic analysis. Studies often reveal intricate details about ring deviations, dihedral angles, and hydrogen bonding patterns that stabilize the molecular structure (Shahani et al., 2010).

Chemical Reactions and Properties

The reactivity of indole and pyrazole derivatives can be influenced by various substituents, leading to a range of chemical behaviors. For example, Diels–Alder reactions involving pyrano[3,4-b]indol-3-ones demonstrate the impact of steric and electronic effects on reactivity and regioselectivity (Moody & Shah, 1988).

Physical Properties Analysis

The physical properties of such compounds, including stability, melting points, and solubility, are crucial for their practical application. Techniques like TG–DTA–DSC and dielectric studies offer insights into thermal stability and electrical properties, providing a foundation for understanding the material characteristics of these compounds (Vyas et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, catalytic activities, and potential for forming complexes with metals, are key to the application of indole and pyrazole derivatives. For instance, the catalytic oxidative activities of N-donor tripodal pyrazolyl ligands with copper (II) salts have been investigated, showcasing the versatility of these compounds in catalysis (Kodadi et al., 2008).

Applications De Recherche Scientifique

Chemical Synthesis and Diversity

- Alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene have been explored to generate a structurally diverse library of compounds. Among them, ketones, pyrrole, and indoles, including similar structures to the queried compound, were used for C-alkylation reactions (Roman, 2013).

- Catalytic alkylation of substituted indoles has led to the formation of various propan-2-ol derivatives, emphasizing the versatility of these structures in synthesizing new compounds (Sokolov, Aksinenko, Epishina, & Goreva, 2016).

Application in Corrosion Inhibition

- Bipyrazolic derivatives, including structures akin to the queried compound, have shown effectiveness as inhibitors of corrosion in steel, with one study demonstrating over 95% protection at specific concentrations (Missoum et al., 2013).

- Another study using density functional theory (DFT) examined bipyrazolic-type organic compounds as corrosion inhibitors, highlighting the role of molecular structure in inhibition efficiency (Wang, Wang, Wang, Wang, & Liu, 2006).

Biological Activities

- New metal complexes of N3 tridentate ligand, involving structures resembling the queried compound, have been synthesized and studied for their antibacterial activities against different bacterial species (Al‐Hamdani & Al Zoubi, 2015).

- A study on novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase included compounds similar to the queried molecule, offering insights into potential biochemical inhibitor applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Propriétés

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-12-9-13(2)21(19-12)11-16(22)10-20-15(4)14(3)17-7-5-6-8-18(17)20/h5-9,16,22H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZAKMREZSLKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387604 | |

| Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

CAS RN |

441314-01-8 | |

| Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)

![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)